molecular formula C16H20 B7722557 1-Phenyladamantane CAS No. 30176-62-6

1-Phenyladamantane

Cat. No.: B7722557
CAS No.: 30176-62-6
M. Wt: 212.33 g/mol
InChI Key: XACJBFHSZJWBBP-UHFFFAOYSA-N
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Description

1-Phenyladamantane is an organic compound with the chemical formula C16H20. It is a derivative of adamantane, where a phenyl group is substituted for one of the hydrogen atoms. This compound appears as white crystals and has a melting point of approximately 84°C . It is known for its applications in medicinal chemistry and as a building block for organic materials such as organic light-emitting diodes (OLEDs) .

Biochemical Analysis

Biochemical Properties

1-Phenyladamantane plays a significant role in biochemical reactions due to its stable and rigid structure. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances in the body. The interaction between this compound and these enzymes often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s activity .

Cellular Effects

This compound influences various cellular processes. It has been shown to affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of certain signaling pathways, such as the MAPK/ERK pathway, which is involved in cell growth and differentiation. Additionally, it can alter gene expression by interacting with transcription factors, leading to changes in the production of specific proteins .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific receptors or enzymes, leading to changes in their activity. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, preventing the substrate from accessing the enzyme. This inhibition can lead to a decrease in the production of certain metabolites .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it can degrade under certain conditions, such as exposure to light or heat. Long-term studies have shown that this compound can have lasting effects on cellular function, including changes in cell viability and proliferation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can cause significant changes in cellular function. For example, high doses of this compound have been associated with toxic effects, such as liver damage and oxidative stress .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized by cytochrome P450 enzymes, leading to the formation of several metabolites. These metabolites can further participate in different biochemical reactions, affecting metabolic flux and metabolite levels in the body .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, which facilitate its movement across cell membranes and its accumulation in specific tissues. For instance, this compound can bind to albumin in the blood, aiding its distribution throughout the body .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, this compound may localize to the mitochondria, where it can affect mitochondrial function and energy production .

Preparation Methods

The synthesis of 1-Phenyladamantane typically involves a substitution reaction between adamantane and a phenylation reagent, such as a phenyl halogenated hydrocarbon. This process often uses a catalyst to facilitate the reaction . One common method involves the coupling reaction of bromobenzene and 1-bromoadamantane under the catalysis of a Lewis acid . Industrial production methods may vary, but they generally follow similar principles of catalyzed substitution reactions.

Chemical Reactions Analysis

1-Phenyladamantane undergoes various types of chemical reactions, including:

Common reagents used in these reactions include halogenated hydrocarbons, Lewis acids, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

1-Phenyladamantane can be compared with other adamantane derivatives such as:

The uniqueness of this compound lies in its phenyl substitution, which imparts distinct chemical and physical properties, making it valuable in various applications.

Properties

IUPAC Name

1-phenyladamantane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20/c1-2-4-15(5-3-1)16-9-12-6-13(10-16)8-14(7-12)11-16/h1-5,12-14H,6-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XACJBFHSZJWBBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50878034
Record name 1-PHENYLADAMANTANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50878034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30176-62-6, 780-68-7
Record name 1-PHENYLADAMANTANE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50878034
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-PHENYLADAMANTANE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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